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Compound of Interest

Compound Name: PDDC

Cat. No.: B1200018 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the effective dosage of

phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)-

carbamate (PDDC), a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2).

The protocols and data presented are derived from preclinical studies in mice and serve as a

foundational resource for designing subsequent investigations in rats.

Overview of PDDC
PDDC is a novel, structurally distinct, and potent non-competitive inhibitor of nSMase2. It

exhibits excellent oral bioavailability and brain penetration, making it a promising therapeutic

candidate for neurological diseases where nSMase2 activity and the release of extracellular

vesicles (EVs) are implicated in pathology.[1][2]

Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with PDDC in mice.

This information is critical for dose selection and study design in rats.

Table 1: Pharmacokinetic Parameters of PDDC in Mice[1]
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Parameter Value
Route of
Administration

Dosage

Oral Bioavailability

(%F)
88% p.o. 10 mg/kg

Brain Penetration

(AUCbrain/AUCplasm

a)

0.60 i.p. 10 mg/kg

Time to Max

Concentration (Tmax)

- Plasma

~1 hour p.o. 10 mg/kg

Time to Max

Concentration (Tmax)

- Brain

~3 hours p.o. 10 mg/kg

Half-life (t1/2) -

Plasma
> 8 hours p.o. 10 mg/kg

Half-life (t1/2) - Brain > 8 hours p.o. 10 mg/kg

Table 2: In Vivo Efficacy of PDDC in a Mouse Model of Inflammatory Brain Injury[1][3]
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Dosage Route of Administration Effect

1 mg/kg i.p.
Partial inhibition of astrocyte-

derived EV release

10 mg/kg i.p.

Maximal inhibition (83 ± 13%)

of astrocyte-derived EV

release

30 mg/kg i.p.

No significant additional

inhibition compared to 10

mg/kg

30 mg/kg (in chow) p.o.
No significant decrease in

brain nSMase2 activity

100 mg/kg (in chow) p.o.

Complete normalization of IL-

1β-induced increase in brain

nSMase2 activity

Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for studies

in rats.

Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of PDDC in rats.

Materials:

PDDC

Vehicle solution (e.g., 5% DMSO, 5% Tween-80, 90% saline)[1]

Male Sprague-Dawley rats (or other appropriate strain)

Dosing gavage needles (for oral administration)

Syringes and needles (for intravenous and intraperitoneal administration)
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Blood collection tubes (e.g., heparinized)

Centrifuge

Analytical equipment for quantifying PDDC in plasma and brain tissue (e.g., LC-MS/MS)

Procedure:

Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the

experiment.

Dosing Groups: Divide animals into groups for different routes of administration (e.g.,

intravenous, oral, intraperitoneal). A typical dose to start with, based on mouse data, would

be 10 mg/kg.[1]

PDDC Formulation: Prepare the dosing solution of PDDC in the chosen vehicle.

Administration:

Oral (p.o.): Administer the PDDC solution using oral gavage.

Intravenous (i.v.): Administer via a tail vein injection.

Intraperitoneal (i.p.): Administer into the peritoneal cavity.

Sample Collection: Collect blood samples at various time points post-administration (e.g.,

0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). At each time point, euthanize a subset of animals and

collect brain tissue.

Sample Processing:

Centrifuge blood samples to separate plasma.

Homogenize brain tissue.

Analysis: Quantify the concentration of PDDC in plasma and brain homogenates using a

validated analytical method.
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Data Analysis: Calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, half-

life, and oral bioavailability.

In Vivo Efficacy Study Protocol (Inflammatory Brain
Injury Model)
Objective: To evaluate the efficacy of PDDC in reducing nSMase2 activity and EV release in a

rat model of neuroinflammation.

Materials:

PDDC

Interleukin-1 beta (IL-1β)

Stereotaxic apparatus

Anesthesia

Surgical tools

Equipment for quantifying nSMase2 activity and EV levels

Procedure:

Animal Preparation: Anesthetize rats and place them in a stereotaxic frame.

PDDC Administration: Administer PDDC at various doses (e.g., 1, 10, 30 mg/kg, i.p.) or via

formulated chow (e.g., 100 mg/kg) for a specified period before inducing injury.[1][3]

Induction of Neuroinflammation: Induce a focal inflammatory brain lesion by intracerebral

injection of IL-1β.[3]

Sample Collection: At a defined time point after IL-1β injection (e.g., 2 hours), collect blood

and brain tissue.[3]

Analysis:
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Measure nSMase2 activity in brain tissue homogenates.

Isolate and quantify brain-derived EVs from plasma.

Data Analysis: Compare the levels of nSMase2 activity and EV release between vehicle-

treated and PDDC-treated groups.

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the mechanism of action of PDDC and the experimental

workflows.
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Caption: Mechanism of action of PDDC in inhibiting EV release.
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Caption: Experimental workflows for PK and efficacy studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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